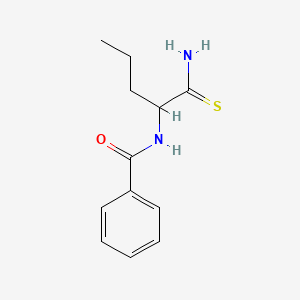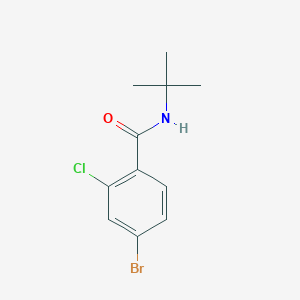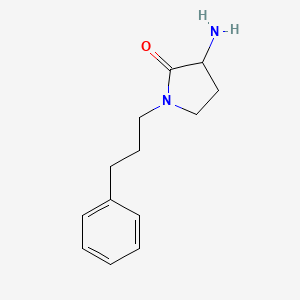
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one
Vue d'ensemble
Description
“3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one” is a compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is also known as Racetams, a nootropic drug that is widely used and researched due to its potential cognitive and neuroprotective effects.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The synthesis of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one from ®-2,4-Diaminobutyric acid dihydrochloride has also been reported .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of “3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one”. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
3-Aminopyrrolidin-2-one is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrrolidin-2-ones, including compounds similar to 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, are a significant class of non-aromatic heterocyclic compounds. They are found in many natural products and biologically active molecules. The ability to introduce various substituents into pyrrolidin-2-ones' nucleus is crucial for synthesizing new medicinal molecules with enhanced biological activity. Research by Rubtsova et al. (2020) focused on synthesizing specific pyrrolidin-2-one derivatives and examining their chemical and biological properties (Rubtsova et al., 2020).
Antibiotic Synthesis
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing premafloxacin, an antibiotic, showcases another application. This process involves a stereoselective alkylation leading to a pyrrolidin-3-yl derivative, indicating the utility of similar structures in antibiotic development (Fleck et al., 2003).
Novel Pyrrolidine Synthesis
The work by Boto et al. (2001) describes the synthesis of 2,3-disubstituted pyrrolidines, a method based on oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This technique highlights the versatility of pyrrolidine derivatives in synthesizing complex natural products (Boto et al., 2001).
Enantioselective Alkylation
Gonsalves et al. (2003) explored pyrrolidine-based amino alcohols as chiral ligands in the enantioselective alkylation of benzaldehyde. This research demonstrates the role of pyrrolidine derivatives in asymmetric synthesis, a critical aspect of pharmaceutical chemistry (Gonsalves et al., 2003).
Antihistamine Activity
Pyrrolidine derivatives have also been studied for their potential antihistamine activity. Ison and Casy (1971) prepared a series of 3-amino-1-aryl-1-(2-pyridyl)propenes, showing the influence of pyrrolidine derivatives on histamine-induced contractions (Ison & Casy, 1971).
Crystallography and Structural Analysis
The structural analysis of pyrrolidine derivatives, such as by Thinagar et al. (2000), is crucial for understanding their physical and chemical properties. This information is essential for drug design and understanding the interaction of these compounds with biological targets (Thinagar et al., 2000).
Propriétés
IUPAC Name |
3-amino-1-(3-phenylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-8-10-15(13(12)16)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWBIFFYUCGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



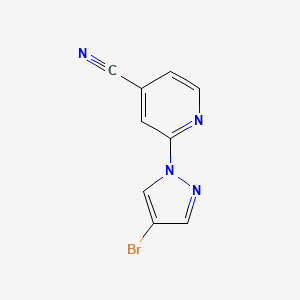
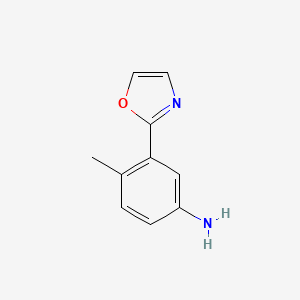
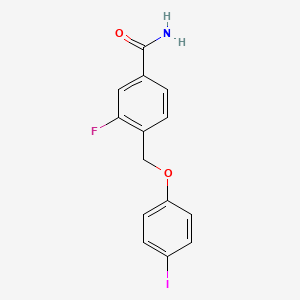

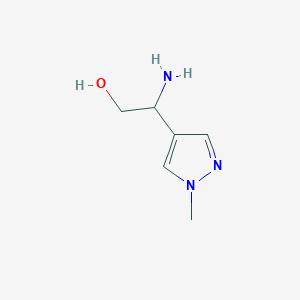

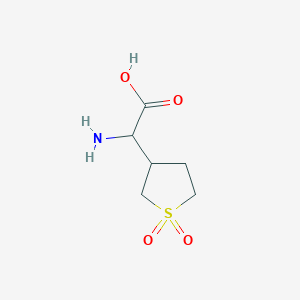
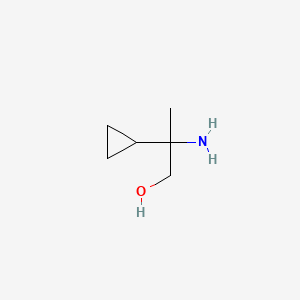
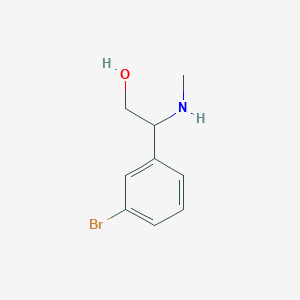
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)


